4-(2-(2-((3,5-Dimethoxybenzyl)thio)thiazol-4-yl)acetamido)benzamide
Overview
Description
4-(2-(2-((3,5-Dimethoxybenzyl)thio)thiazol-4-yl)acetamido)benzamide is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is notable for its potential biological activities, which include antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects . These activities suggest that the compound may interact with multiple targets, depending on the specific functional groups present in the molecule.
Mode of Action
For example, some thiazole derivatives have been found to inhibit key enzymes or proteins, disrupt cell membrane integrity, or interfere with DNA synthesis .
Biochemical Pathways
These could include pathways related to inflammation, cell proliferation, microbial growth, and more .
Pharmacokinetics
Thiazole derivatives are generally known for their good bioavailability, and their pharmacokinetic properties can be influenced by the specific functional groups present in the molecule .
Result of Action
These could include inhibition of key enzymes or proteins, disruption of cell membrane integrity, interference with DNA synthesis, and more .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2-((3,5-Dimethoxybenzyl)thio)thiazol-4-yl)acetamido)benzamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The specific synthetic route for this compound may involve:
Preparation of 3,5-Dimethoxybenzylthiol: This can be synthesized from 3,5-dimethoxybenzyl chloride and sodium hydrosulfide.
Formation of Thiazole Ring: The 3,5-dimethoxybenzylthiol is then reacted with α-haloketone to form the thiazole ring.
Acetamido Substitution: The thiazole derivative is then reacted with acetamide under appropriate conditions to introduce the acetamido group.
Formation of Benzamide: Finally, the compound is reacted with benzoyl chloride to form the benzamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(2-(2-((3,5-Dimethoxybenzyl)thio)thiazol-4-yl)acetamido)benzamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or chlorosulfonic acid (ClSO₃H).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antibacterial and antifungal properties.
Medicine: Potential use as an anti-inflammatory and antitumor agent.
Industry: Could be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-(2-(2-((5-(1-(4-chlorophenoxy)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamido)thiazol-4-yl)acetic acid: Similar structure with antifungal activity.
Thiazolylbenzamide ethers: Known for their antimicrobial properties.
Uniqueness
4-(2-(2-((3,5-Dimethoxybenzyl)thio)thiazol-4-yl)acetamido)benzamide is unique due to its specific substituents, which confer distinct biological activities and potential therapeutic applications. Its combination of thiazole and benzamide moieties makes it a versatile compound for various scientific research applications .
Properties
IUPAC Name |
4-[[2-[2-[(3,5-dimethoxyphenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetyl]amino]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S2/c1-27-17-7-13(8-18(10-17)28-2)11-29-21-24-16(12-30-21)9-19(25)23-15-5-3-14(4-6-15)20(22)26/h3-8,10,12H,9,11H2,1-2H3,(H2,22,26)(H,23,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTWUVIGSNPIMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)N)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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